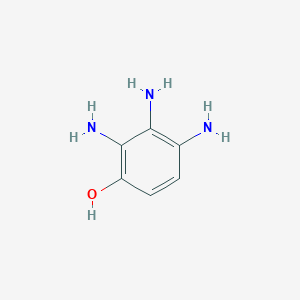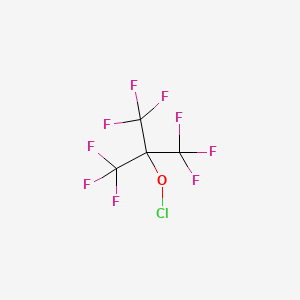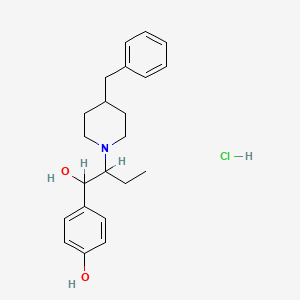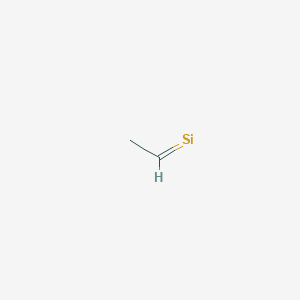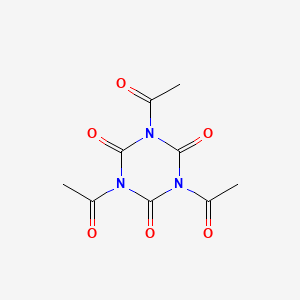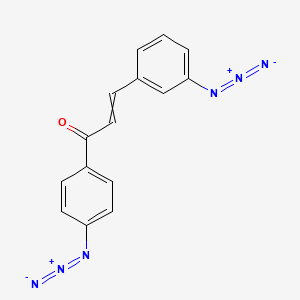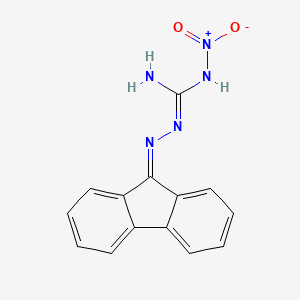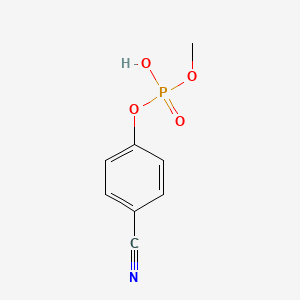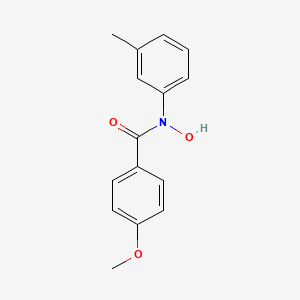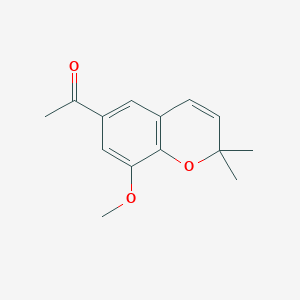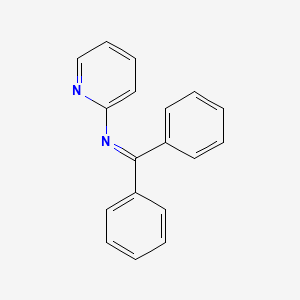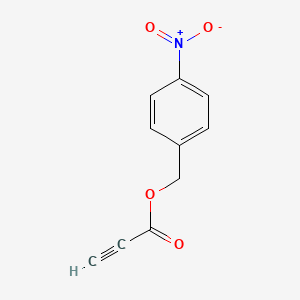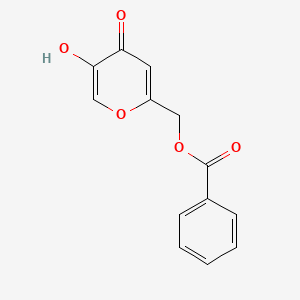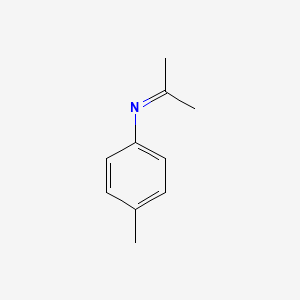
1,1'-(Buta-1,3-diene-2,3-diyl)dinaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is an organic compound characterized by the presence of two naphthalene units connected via a buta-1,3-diene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene typically involves the coupling of naphthalene derivatives with buta-1,3-diene. One common method is the dehydrohalogenation of 1,4-dihalobut-2-ene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under reflux conditions in an alcoholic medium .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance the efficiency and yield of the reaction. For instance, the use of rhodium-based catalysts in the hydroformylation of conjugated dienes has been reported to produce high regio- and enantio-selectivities .
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Acylated naphthalene derivatives.
Scientific Research Applications
1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins .
Mechanism of Action
The mechanism by which 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s conjugated diene system allows it to participate in various chemical reactions, including Diels-Alder cycloadditions, which can modify its biological activity .
Comparison with Similar Compounds
1,3-Butadiene: A simpler conjugated diene with similar reactivity.
2,3-Dimethyl-1,3-butadiene: A substituted butadiene with enhanced stability.
Vinylcyclohexene: Another conjugated diene used in similar applications .
Uniqueness: 1,1’-(Buta-1,3-diene-2,3-diyl)dinaphthalene is unique due to its dual naphthalene structure, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and organic synthesis.
Properties
CAS No. |
31540-91-7 |
|---|---|
Molecular Formula |
C24H18 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(3-naphthalen-1-ylbuta-1,3-dien-2-yl)naphthalene |
InChI |
InChI=1S/C24H18/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)18(2)22-16-8-12-20-10-4-6-14-24(20)22/h3-16H,1-2H2 |
InChI Key |
FNNUMAVZRVMUJR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC2=CC=CC=C21)C(=C)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


